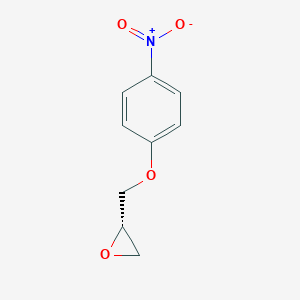

(S)-2-((4-Nitrophenoxy)methyl)oxirane

Übersicht

Beschreibung

Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-, also known as (S)-2-((4-nitrophenoxy)methyl)oxirane, is an organic compound with the molecular formula C9H9NO4. It is a chiral epoxide, meaning it has a three-membered ring structure with an oxygen atom and exhibits chirality due to the presence of an asymmetric carbon atom. This compound is of interest in various fields of chemistry and industry due to its unique chemical properties and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)- typically involves the reaction of 4-nitrophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then purified to obtain the desired epoxide .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)- undergoes various types of chemical reactions, including:

Nucleophilic substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly employed.

Major Products Formed

Nucleophilic substitution: The major products are ring-opened derivatives with various functional groups.

Reduction: The primary product is the corresponding amino derivative.

Oxidation: The products include oxidized aromatic compounds and possibly carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of polymers, resins, and other materials due to its reactivity and functional groups

Wirkmechanismus

The mechanism of action of Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)- involves its reactivity as an epoxide. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications. The nitro group can also participate in redox reactions, adding to the compound’s versatility .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Oxirane, 2-[(4-methoxyphenoxy)methyl]-, (2S)-

- Oxirane, 2-[(4-nonylphenoxy)methyl]-, branched

- 2-[(3-nitrophenoxy)methyl]oxirane

Uniqueness

Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs with different substituents, this compound offers a unique combination of reactivity and functional group compatibility .

Biologische Aktivität

(S)-2-((4-Nitrophenoxy)methyl)oxirane, also known as a nitrophenoxy-substituted epoxide, has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This compound's biological activity is primarily attributed to its structural features, which facilitate interactions with various biomolecules. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an epoxide group and a nitrophenoxy substituent. The molecular formula is , with a molecular weight of approximately 149.17 g/mol. The epoxide functional group is known for its reactivity, allowing for various chemical transformations that can influence biological activity.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The epoxide group can interact with nucleophilic sites on enzymes, leading to inhibition or modulation of enzymatic activity.

- DNA Interaction : Similar compounds have been shown to induce DNA damage, which may lead to apoptosis in cancer cells.

- Cell Signaling Pathways : The nitrophenoxy group may influence signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For example, it has been evaluated against various cancer cell lines, demonstrating the ability to induce cell death through apoptosis.

- Case Study : A study explored the cytotoxic effects of this compound on colon cancer cell lines (HCT-116). The results showed that treatment with this compound led to increased DNA fragmentation and up-regulation of pro-apoptotic genes such as P53 and Bax while down-regulating anti-apoptotic genes like Bcl-2 .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Its structural components may enhance its ability to penetrate bacterial membranes or inhibit bacterial enzymes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Epoxide | Anticancer, Antimicrobial |

| Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate | Nitro-substituted compound | Cytotoxicity, Enzyme inhibition |

| Ethyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate | Nitro-substituted compound | Anticancer properties |

The unique combination of an epoxide and a nitrophenoxy group in this compound differentiates it from other similar compounds, potentially enhancing its reactivity and biological efficacy.

Cytotoxicity Assay Results

A series of in vitro assays were conducted to evaluate the cytotoxicity of this compound against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 25 | Induces apoptosis via DNA damage |

| MCF-7 | 30 | Up-regulates P53 and Bax |

| HepG2 | 40 | Inhibits cell proliferation |

These results indicate that this compound possesses selective cytotoxicity against cancer cells while sparing normal cells .

Eigenschaften

IUPAC Name |

(2S)-2-[(4-nitrophenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-10(12)7-1-3-8(4-2-7)13-5-9-6-14-9/h1-4,9H,5-6H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIGOBKNDYAZTP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)COC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125279-82-5 | |

| Record name | 1,2-Epoxy-3-(p-nitrophenoxy)propane, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125279825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-EPOXY-3-(P-NITROPHENOXY)PROPANE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO45LT0OXT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.